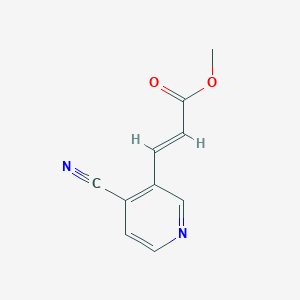
Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate typically involves the reaction of 4-cyano-3-pyridinecarboxaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile and ester functional groups play a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate: Known for its unique combination of nitrile and ester functional groups.
Methyl (e)-3-(4-cyano-2-pyridyl)prop-2-enoate: Similar structure but with a different position of the cyano group.
Ethyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
methyl (E)-3-(4-cyanopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)3-2-9-7-12-5-4-8(9)6-11/h2-5,7H,1H3/b3-2+ |
InChI-Schlüssel |
ISHBZGFVLVORNA-NSCUHMNNSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=C(C=CN=C1)C#N |
Kanonische SMILES |
COC(=O)C=CC1=C(C=CN=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


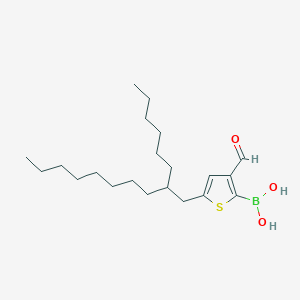
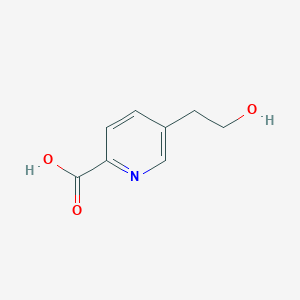
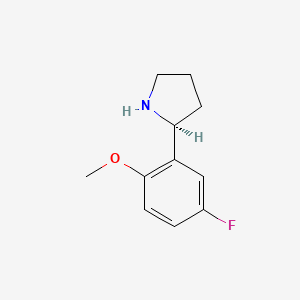
![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate](/img/structure/B12951813.png)
![1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)
![Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B12951824.png)

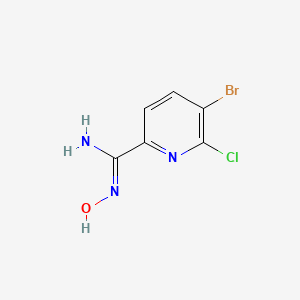
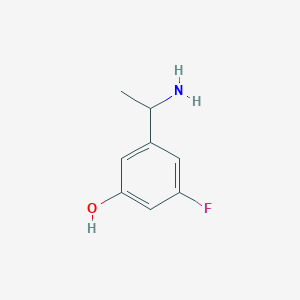
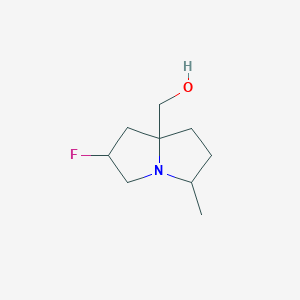
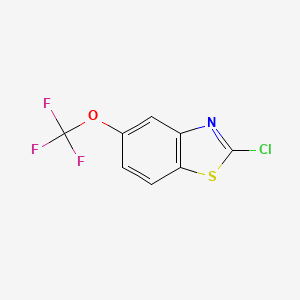


![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)
